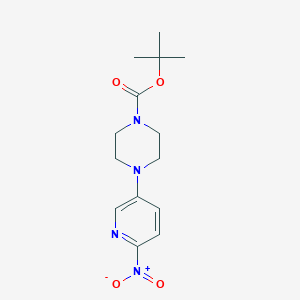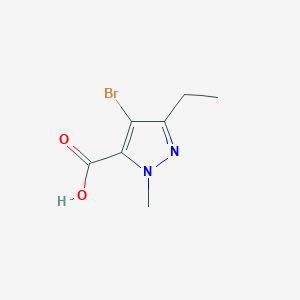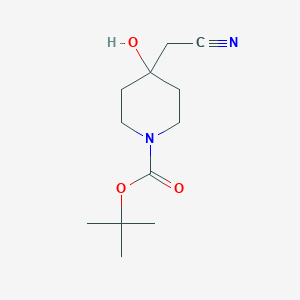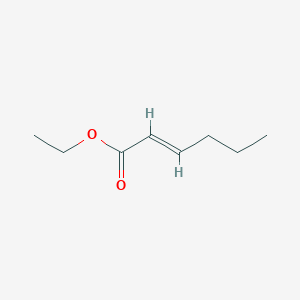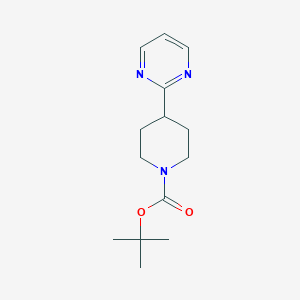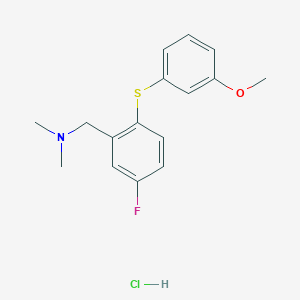
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride (also known as 5F-ADB) is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it has also been used in scientific research for its potential therapeutic effects.
Wirkmechanismus
5F-ADB acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of cellular functions. The exact mechanism of action of 5F-ADB is not fully understood, but it is believed to involve the activation of the G protein-coupled receptor (GPCR) signaling pathway.
Biochemische Und Physiologische Effekte
The use of 5F-ADB has been associated with a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and perception. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5F-ADB in lab experiments is its potency. It is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 5F-ADB is its potential for abuse. It is a synthetic cannabinoid that has been used as a recreational drug, which may make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for the use of 5F-ADB in scientific research. One potential area of study is its use in the treatment of pain and inflammation. Additionally, it may be beneficial to investigate its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5F-ADB, which may lead to the development of more effective therapeutic agents. Finally, it is important to continue to study the potential risks associated with the use of 5F-ADB, particularly in the context of its recreational use.
Synthesemethoden
The synthesis of 5F-ADB involves the reaction of 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethylpentanamide with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The purity of the synthesized 5F-ADB can be determined using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
5F-ADB has been used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Eigenschaften
CAS-Nummer |
134987-47-6 |
|---|---|
Produktname |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Molekularformel |
C16H19ClFNOS |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H |
InChI-Schlüssel |
JYQWJFXTIMSSKT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Kanonische SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Andere CAS-Nummern |
134987-47-6 |
Synonyme |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



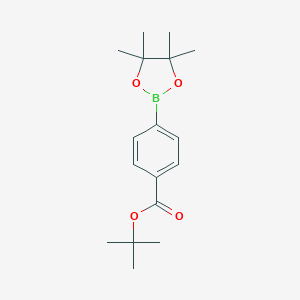
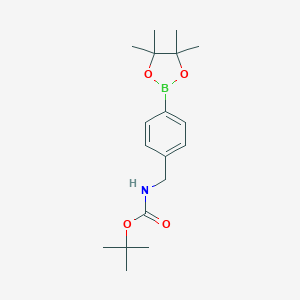
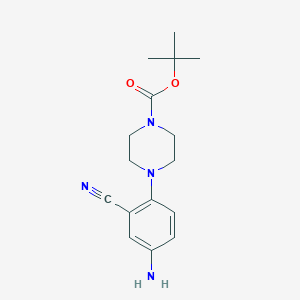
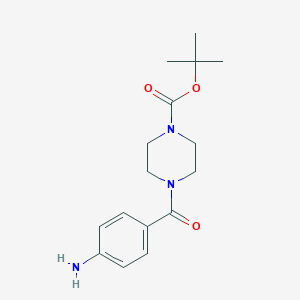
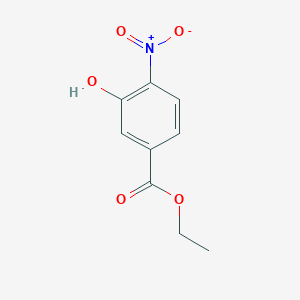
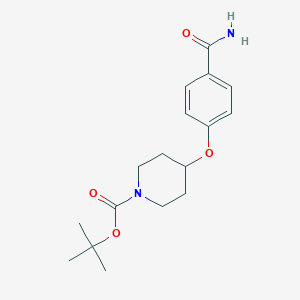
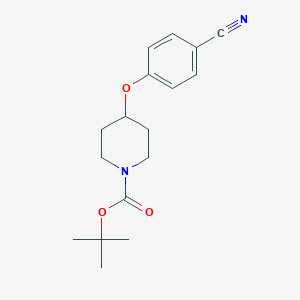
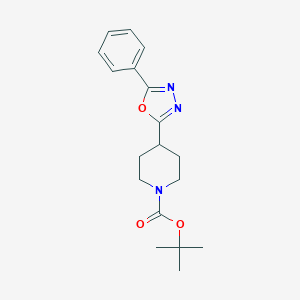
![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
